![molecular formula C22H22N2O3S B3007723 3-(benzo[d]thiazol-2-yl)-8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one CAS No. 222716-41-8](/img/structure/B3007723.png)

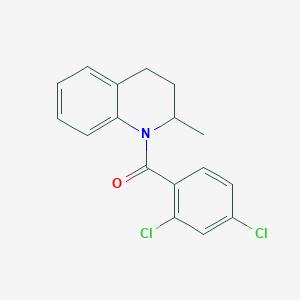

3-(benzo[d]thiazol-2-yl)-8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

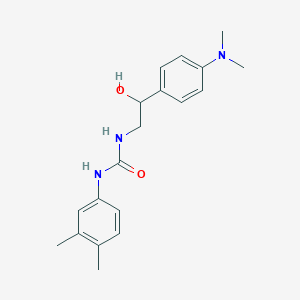

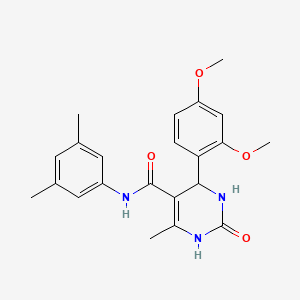

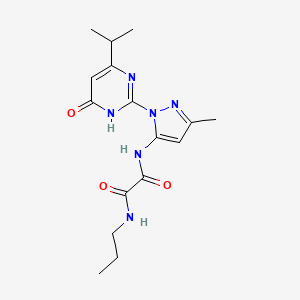

3-(benzo[d]thiazol-2-yl)-8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one is a useful research compound. Its molecular formula is C22H22N2O3S and its molecular weight is 394.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antioxidant Activities

Research on coumarin substituted heterocyclic compounds, such as those prepared in a dioxin-ethanol medium, shows that these compounds exhibit high antioxidant activities. One study demonstrated the scavenging ability of a new compound against stable DPPH radical, showing significant antioxidant activity compared to standard antioxidants like vitamin C (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).

Corrosion Inhibition

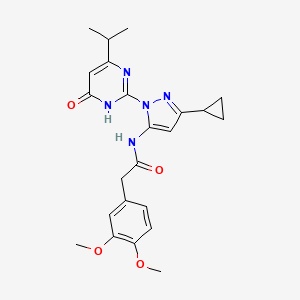

Benzothiazole derivatives have been studied for their corrosion inhibiting effects on steel in acidic solutions. These compounds demonstrate high inhibition efficiencies, indicating their potential as effective corrosion inhibitors for carbon steel in environments like 1 M HCl (Hu et al., 2016).

Novel Synthesis Approaches

An unusual synthesis approach for 3-(2-(arylamino)thiazol-4-yl)-2H-chromen-2-ones was observed through a reaction involving ethyl 2-(chloromethyl)-2-hydroxy-2H-chromene-3-carboxylate and various arylthioureas. This method presents a novel pathway for preparing such compounds via benzopyran ring opening, demonstrating the versatility and potential for creating structurally diverse molecules for further investigation (Kavitha et al., 2018).

Mécanisme D'action

Target of Action

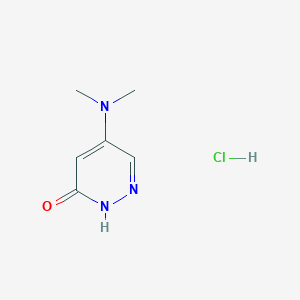

The primary target of this compound is Zn2+ ions . The compound has been used as a fluorescent probe for ratiometric sensing of Zn2+ ions . It also shows promising activity against the Pseudomonas aeruginosa quorum sensing LasR system .

Mode of Action

The compound interacts with its targets in a unique way. When it binds to Zn2+ ions, it undergoes a significant blue shift in its maximum emission . This change in emission upon binding to Zn2+ may be due to the block of excited state intramolecular proton transfer (ESIPT) as well as chelation enhanced fluorescence (CHE

Analyse Biochimique

Biochemical Properties

The compound has been reported to interact with Zn2+ ions in a ratiometric sensing mechanism . This interaction results in a significant blue shift in the maximum emission of the compound from 570 nm to 488 nm . This change in emission upon binding to Zn2+ may be due to the block of excited state intramolecular proton transfer (ESIPT) as well as chelation enhanced fluorescence (CHEF) on complex formation .

Cellular Effects

The compound has been shown to have effects on various types of cells. For instance, it has been used as a fluorescent probe to image both exogenous Zn2+ ions loaded into HeLa cells and endogenous Zn2+ distribution in living SH-SY5Y neuroblastoma cells .

Molecular Mechanism

The molecular mechanism of action of this compound is thought to involve its interaction with Zn2+ ions. The presence of Zn2+ ions yields a significant blue shift in the maximum emission of the compound, which may be due to the block of ESIPT as well as CHEF on complex formation .

Metabolic Pathways

Its interaction with Zn2+ ions suggests that it may be involved in pathways related to zinc homeostasis .

Transport and Distribution

Its ability to act as a fluorescent probe for imaging Zn2+ ions suggests that it may be transported to areas of the cell where these ions are present .

Subcellular Localization

Its ability to image Zn2+ ions suggests that it may localize to areas of the cell where these ions are present .

Propriétés

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-2-methylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S/c1-5-13-10-14-20(26)18(22-23-16-8-6-7-9-17(16)28-22)12(2)27-21(14)15(19(13)25)11-24(3)4/h6-10,25H,5,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADXDZPMECNDKCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=C1O)CN(C)C)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B3007644.png)

![4-(Benzylthio)-2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3007647.png)

![ethyl 2-(3-(4-nitrophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3007652.png)

![2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B3007662.png)